1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine
Description
1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine is a piperazine derivative characterized by a methyl group at the piperazine nitrogen and a phenyl ring substituted with a 5-isoxazolyl group at the para position.
Properties
IUPAC Name |
5-[4-(4-methylpiperazin-1-yl)phenyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-16-8-10-17(11-9-16)13-4-2-12(3-5-13)14-6-7-15-18-14/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLAOHAVEFQNJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine typically involves the formation of the isoxazole ring followed by its attachment to the phenyl group and subsequent piperazine substitution. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The phenyl group can then be introduced via a Suzuki coupling reaction, and the final step involves the substitution of the piperazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl and piperazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can yield oxazoles, while reduction can produce amines .
Scientific Research Applications
1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine involves its interaction with specific molecular targets. The isoxazole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Immunomodulatory Piperazine Derivatives
Compound : 1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine (β-cyclodextrin complex)
- Key Features :
- Activity :
- Comparison: Unlike 1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine, this compound’s immunomodulatory effects derive from its extended hydrophobic substituents, enhancing host-guest interactions with β-cyclodextrin for improved solubility and bioavailability .
Sigma-1 Receptor Ligands
Compound : BD1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine)
- Key Features :
- Activity :
- Acts as a selective antagonist, modulating neurotransmitter release and neuroprotection.
- Comparison :
MAO-A Inhibitors
Compound : 2b (4-Methylpiperazine-substituted benzylidene hydrazone)
- Key Features :
- Comparison :
Antihistamines
Compound : Cyclizine (1-Benzhydryl-4-methylpiperazine)
- Key Features :
- Comparison: Cyclizine’s benzhydryl group enhances receptor affinity, whereas the isoxazole-phenyl group in the target compound may confer selectivity for non-histaminergic targets (e.g., kinases or GPCRs) .
Structural and Functional Data Table
Research Findings and Implications
- Steric and Electronic Effects : The 4-methylpiperazine group enhances metabolic stability and target engagement across analogs. Its small size (compared to phenylpiperazine) allows better accommodation in enzyme active sites (e.g., MAO-A) .
- Substituent-Driven Selectivity: Bulky hydrophobic groups (e.g., naphthaleneoxypropargyl) favor immunomodulation, while electron-withdrawing groups (e.g., dichlorophenyl in BD1063) enhance receptor affinity .
- Synthetic Feasibility : Piperazine derivatives with heteroaromatic substituents (e.g., isoxazole) are accessible via Suzuki coupling or nucleophilic substitution, as demonstrated in thiazole-based syntheses .
Biological Activity
1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine, a compound characterized by its unique isoxazole and piperazine moieties, has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a phenyl group that carries an isoxazole moiety. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of both nitrogenous and aromatic components.
The biological activity of 1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Studies suggest that it may function as a modulator for neurotransmitter systems, particularly in the central nervous system (CNS).
Potential Mechanisms:
- Receptor Binding: The compound may bind to dopamine and serotonin receptors, influencing mood and cognition.
- Enzyme Inhibition: It could inhibit certain enzymes involved in neurotransmitter degradation, thereby increasing neurotransmitter availability.
Biological Activity
Research indicates that 1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies have shown that this compound possesses moderate antimicrobial properties against various bacterial strains.
- Antidepressant Effects: Animal models suggest potential antidepressant-like effects, indicating its utility in treating mood disorders.
- Neuroprotective Effects: The compound may offer neuroprotection in models of neurodegenerative diseases.
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various piperazine derivatives, 1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects, comparable to standard antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 15 | Penicillin |
| Escherichia coli | 12 | Ampicillin |
Case Study 2: Neuropharmacological Assessment
A study evaluated the effects of 1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine on depressive behaviors in rodents. The findings revealed that administration of the compound resulted in a significant reduction in immobility time in the forced swim test, suggesting antidepressant-like effects.
| Treatment Group | Immobility Time (seconds) | Control Group |
|---|---|---|
| Compound Administered | 30 | 60 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
